molecular formula C8H6Cl4O2 B1221217 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene CAS No. 944-78-5

1,2,4,5-Tetrachloro-3,6-dimethoxybenzene

Cat. No.: B1221217
CAS No.: 944-78-5
M. Wt: 275.9 g/mol
InChI Key: HICARXIPJINIRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4,5-Tetrachloro-3,6-dimethoxybenzene is an organic compound with the molecular formula C₈H₆Cl₄O₂ and a molecular weight of 275.944. It is also known by other names such as Tetrachlorohydroquinone dimethyl ether and 1,4-Dimethoxy-2,3,5,6-tetrachlorobenzene . This compound is characterized by the presence of four chlorine atoms and two methoxy groups attached to a benzene ring, making it a highly chlorinated aromatic compound.

Preparation Methods

The synthesis of 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene typically involves the chlorination of 1,4-dimethoxybenzene. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled conditions to ensure selective chlorination at the 2, 3, 5, and 6 positions of the benzene ring . Industrial production methods may involve similar chlorination processes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,2,4,5-Tetrachloro-3,6-dimethoxybenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution, potassium permanganate (KMnO₄) for oxidation, and hydrogen gas (H₂) with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

  • Chemistry:
    • Precursor in Organic Synthesis: The compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for various substitution reactions that are vital in organic chemistry.
    • Reactivity Studies: It is utilized to study nucleophilic aromatic substitution reactions and oxidation processes involving methoxy groups.
  • Biology:
    • Antimicrobial Activity: Research indicates that 1,2,4,5-tetrachloro-3,6-dimethoxybenzene exhibits antimicrobial properties against various pathogens such as Escherichia coli and Staphylococcus aureus.
    • Fungal Detection: The compound has been identified as a key volatile marker in the detection of pathogenic wood-rotting fungi using electronic nose technology (e-nose). Studies have shown its consistent presence in samples of Fulvifomes siamensis, aiding in the diagnosis of fungal infections .
  • Medicine:
    • Potential Therapeutic Agent: Investigations into its role as an anticancer agent have shown that it can induce apoptosis in human cancer cell lines through the activation of caspase pathways. This suggests its potential for further development in cancer therapy .
  • Industry:
    • Specialty Chemicals Production: The compound is used in manufacturing specialty chemicals and dyes due to its unique chemical properties that allow for specific modifications .

Antimicrobial Properties

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibitory effects against common bacterial strains. The findings suggest its potential use as a biocide in agricultural applications.

Cancer Cell Line Study

In vitro studies involving various human cancer cell lines indicated that treatment with this compound resulted in increased apoptosis rates. The mechanism was linked to mitochondrial dysfunction and activation of apoptotic pathways.

Fungal Detection Using E-Nose Technology

Field studies utilizing electronic nose technology revealed that this compound can effectively differentiate between fungal species based on their volatile profiles. This highlights its utility in environmental monitoring and pathogen detection.

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s highly chlorinated structure allows it to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s concentration .

Comparison with Similar Compounds

1,2,4,5-Tetrachloro-3,6-dimethoxybenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1,2,4,5-Tetrachloro-3,6-dimethoxybenzene (DAME) is an aromatic organic compound with the molecular formula C₈H₆Cl₄O₂. Its unique structure, characterized by a benzene ring substituted with chlorine and methoxy groups, suggests potential biological activities that are currently being explored in various research contexts. This article reviews the biological activity of DAME, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Weight : 275.94 g/mol
  • Chemical Structure : The compound features a benzene ring with chlorine atoms at positions 1, 2, 4, and 5 and methoxy groups at positions 3 and 6. This configuration influences its reactivity and biological interactions.

DAME's biological activity is attributed to its interaction with specific molecular targets within cells. The presence of electron-withdrawing chlorine atoms and electron-donating methoxy groups enables DAME to modulate various biochemical pathways:

  • Enzyme Inhibition : DAME may inhibit specific enzymes involved in cellular signaling pathways. For instance, it has been shown to affect the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation.
  • Cell Cycle Regulation : Research indicates that DAME can influence cell cycle progression and apoptosis in certain cell types .
  • Antimicrobial Activity : Preliminary studies suggest that DAME exhibits antimicrobial properties against various pathogens, including bacteria and fungi .

Biological Applications

DAME is being investigated for its potential applications in drug discovery and therapeutic interventions:

  • Anticancer Research : DAME's ability to modulate cell signaling pathways makes it a candidate for anticancer drug development. Studies have shown that it may induce apoptosis in cancer cells by activating specific death receptors .
  • Antimicrobial Agents : Its effectiveness against certain bacterial strains positions DAME as a potential lead compound for developing new antibiotics .
  • Environmental Monitoring : DAME has been identified as a volatile compound emitted by specific wood-rotting fungi, which could be utilized in environmental diagnostics .

Case Studies

Several studies have highlighted the biological activity of DAME:

  • Study on Antimicrobial Properties :
    • A study evaluated the antimicrobial effects of DAME against various bacterial strains. Results indicated significant inhibitory effects on pathogenic bacteria such as Escherichia coli and Staphylococcus aureus, suggesting its potential as a natural preservative or antibiotic agent .
  • Cancer Cell Line Study :
    • Research involving human cancer cell lines demonstrated that DAME induced apoptosis through the activation of caspase pathways. The study concluded that DAME could serve as a promising candidate for further development in cancer therapy.
  • Fungal Detection Using E-Nose Technology :
    • A field study utilized electronic nose technology to detect fruiting bodies of Fulvifomes siamensis, which emits DAME as a volatile compound. This innovative approach could enhance early detection methods for pathogenic fungi in forestry .

Data Summary

PropertyValue
Molecular FormulaC₈H₆Cl₄O₂
Molecular Weight275.94 g/mol
Antimicrobial ActivityEffective against E. coli & S. aureus
Apoptosis InductionYes
Environmental Detection MethodE-Nose Technology

Q & A

Basic Questions

Q. What are the key structural and thermodynamic properties of 1,2,4,5-tetrachloro-3,6-dimethoxybenzene, and how can they be experimentally validated?

  • Structural Properties : The compound has the molecular formula C₈H₆Cl₄O₂ , a molecular weight of 275.944 g/mol , and a planar aromatic core with two methoxy (-OCH₃) and four chlorine substituents in para positions . Validation methods include:

  • 2D NMR (to confirm substituent positions).
  • X-ray crystallography (for solid-state conformation).
    • Thermodynamic Data : The standard enthalpy of formation (ΔfH°gas) is -32.62 kJ/mol , determined via calorimetry . Computational validation can use density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) to model gas-phase thermochemistry .

Q. What analytical techniques are recommended for quantifying DAME in environmental samples?

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Optimize with non-polar columns (e.g., DB-5) due to DAME’s low polarity. Detection limits (LOD) as low as 0.0017 mg/kg wet weight have been reported in fungal matrices .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection at 254 nm. Pre-concentration via solid-phase extraction (SPE) improves sensitivity in groundwater samples .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in DAME’s reported natural sources (fungal vs. plant)?

  • Genomic Analysis : Screen fungal genomes (e.g., Parasola conopilea) for biosynthetic gene clusters (BGCs) encoding chlorinated aromatic metabolites. Compare with plant transcriptomes (e.g., papaya) to identify homologous pathways .
  • Stable Isotope Probing : Use ¹³C-labeled precursors in fungal/plant cultures to trace DAME biosynthesis. Fungal systems are more likely to produce chlorinated metabolites via peroxidase-mediated pathways .

Q. What synthetic strategies optimize DAME production, and what intermediates are critical?

  • One-Pot Synthesis : React 1,2,4,5-tetrachloro-3,6-diiodobenzene with aryl Grignard reagents (e.g., PhMgBr) in THF, followed by formylation with ethyl formate. Yields range from 33–80% , with tetraarylbenzene-1,4-diylbis(magnesium bromides) as key intermediates .
  • Chlorination-Methoxylation : Start with 1,2,4,5-tetrachlorobenzene; use Cu(I)-catalyzed methoxylation under anaerobic conditions to minimize dechlorination .

Q. How do environmental factors influence DAME’s stability and detection in forest ecosystems?

  • Photodegradation : UV irradiation in aqueous solutions leads to demethoxylation, forming 2,3,5,6-tetrachlorohydroquinone . Monitor via LC-MS/MS with electrospray ionization (ESI-) .
  • Matrix Effects : In humus-rich soils, humic acids bind DAME, reducing extraction efficiency. Use accelerated solvent extraction (ASE) with dichloromethane:acetone (3:1) for recovery >85% .

Q. What mechanistic insights explain DAME’s role as a fungal metabolite?

  • Antimicrobial Defense : DAME inhibits competing microorganisms via disruption of membrane integrity. Assay minimum inhibitory concentrations (MICs) against soil bacteria (e.g., Bacillus subtilis) .
  • Biosynthetic Pathway : Proposed to derive from drosophilin A (DA) , a tetrachlorophenol precursor. Fungal peroxidases mediate sequential O-methylation and chlorination .

Q. Data Contradiction Analysis

Q. Why are there conflicting reports on DAME’s bioactivity in plant vs. fungal systems?

  • Source Misidentification : Early studies misattributed plant-derived DAME due to co-extraction with structurally similar chlorinated aromatics (e.g., cochinolide derivatives). Confirm via HRMS and isotopic labeling .
  • Bioassay Specificity : Fungal DAME exhibits bioactivity at lower concentrations (µg/mL) compared to plant isolates (mg/mL), suggesting purity or stereochemical differences .

Q. Methodological Tables

Parameter Value Method Reference
ΔfH°gas (DAME)-32.62 kJ/molCalorimetry
GC-MS LOD (fungal matrices)0.0017 mg/kg wwDB-5 column, EI ionization
One-Pot Synthesis Yield33–80%Grignard/formylation
Photodegradation Half-life48 hrs (UV, aqueous)LC-MS/MS (ESI-)

Properties

IUPAC Name

1,2,4,5-tetrachloro-3,6-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl4O2/c1-13-7-3(9)5(11)8(14-2)6(12)4(7)10/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICARXIPJINIRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1Cl)Cl)OC)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70241468
Record name Benzene, 1,2,3,5-tetrachloro-3,6-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944-78-5
Record name Tetrachloro-1,4-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,2,3,5-tetrachloro-3,6-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000944785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2,3,5-tetrachloro-3,6-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(2-Fluorophenoxy)ethanesulfonic acid
2-(2-Fluorophenoxy)ethanesulfonic acid
1,2,4,5-Tetrachloro-3,6-dimethoxybenzene
2-(2-Fluorophenoxy)ethanesulfonic acid
2-(2-Fluorophenoxy)ethanesulfonic acid
2-(2-Fluorophenoxy)ethanesulfonic acid
1,2,4,5-Tetrachloro-3,6-dimethoxybenzene
2-(2-Fluorophenoxy)ethanesulfonic acid
2-(2-Fluorophenoxy)ethanesulfonic acid
1,2,4,5-Tetrachloro-3,6-dimethoxybenzene
2-(2-Fluorophenoxy)ethanesulfonic acid
1,2,4,5-Tetrachloro-3,6-dimethoxybenzene
2-(2-Fluorophenoxy)ethanesulfonic acid
2-(2-Fluorophenoxy)ethanesulfonic acid
1,2,4,5-Tetrachloro-3,6-dimethoxybenzene
2-(2-Fluorophenoxy)ethanesulfonic acid
1,2,4,5-Tetrachloro-3,6-dimethoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.